3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyrimidine ring, makes it an interesting target for synthetic and pharmacological research.
Mechanism of Action
Target of Action
The primary target of 3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in the inhibition of cell cycle progression, leading to the induction of apoptosis within cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound has been described as having good physicochemical properties and biological characteristics , which may suggest favorable pharmacokinetic properties.
Result of Action
The compound exhibits potent cytotoxic activities against various cancer cell lines . It significantly inhibits the growth of these cells, with IC50 values in the nanomolar range . The compound also induces significant alterations in cell cycle progression and apoptosis within cancer cells .
Action Environment
It’s worth noting that the compound’s photophysical properties can be tuned, suggesting that its action might be influenced by environmental factors such as light .
Biochemical Analysis
Biochemical Properties
3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . The compound’s interaction with CDK2 could potentially influence cell cycle progression and apoptosis .
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit cytotoxic activities against various cancer cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been noted that compounds in the pyrazolo[1,5-a]pyrimidine family have tunable photophysical properties , which could potentially influence their stability and degradation over time.
Metabolic Pathways
As a purine analogue , it may interact with enzymes or cofactors involved in purine metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3,5-diphenylpyrazole with pyrrolidine and a suitable pyrimidine derivative under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in a solvent like ethanol or acetonitrile, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols in polar solvents.
Major Products Formed:
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
Chemistry: 3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in the development of new therapeutic agents targeting specific biological pathways .
Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential as drug candidates. Their ability to interact with specific enzymes and receptors makes them promising leads for the treatment of diseases such as cancer, infectious diseases, and neurological disorders .
Industry: The compound is also used in the development of fluorescent probes and sensors due to its photophysical properties.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo-pyrimidine derivatives with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their CDK2 inhibitory activity and potential as anticancer agents.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness: 3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of a pyrazole ring fused to a pyrimidine ring with a pyrrolidine substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3,5-diphenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4/c1-3-9-17(10-4-1)19-16-23-26-21(25-13-7-8-14-25)15-20(24-22(19)26)18-11-5-2-6-12-18/h1-6,9-12,15-16H,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOOUQNLTMUKKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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